1-Benzyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Benzyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction typically requires refluxing the mixture in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 1-Benzyl-3-methyl-1H-pyrazol-4-amine
- 1-Benzyl-5-phenyl-1H-pyrazol-4-amine
- 1-Benzyl-5-methyl-1H-pyrazol-3-amine
Comparison: 1-Benzyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-Benzyl-3-methyl-1H-pyrazol-4-amine, the position of the methyl group affects the compound’s electronic properties and steric interactions. Similarly, the presence of a phenyl group in 1-Benzyl-5-phenyl-1H-pyrazol-4-amine can enhance π-π stacking interactions, making it more suitable for certain applications .
Properties
IUPAC Name |
1-benzyl-5-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-11(12)7-13-14(9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAUDLRQFOEJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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